

Methylcobalamin Hydrate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Methylcobalamin hydrate*

Cat. No.: *B15546271*

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Introduction: **Methylcobalamin hydrate** is a biologically active, coenzyme form of vitamin B12, crucial for various physiological processes.^[1] Unlike the more common synthetic form, cyanocobalamin, methylcobalamin contains a methyl group attached to the central cobalt atom, enabling it to directly participate as a methyl donor in critical metabolic pathways.^{[1][2]} This technical guide provides an in-depth overview of **methylcobalamin hydrate**, focusing on its physicochemical properties, relevant experimental methodologies, biological signaling pathways, and applications in research and drug development. It is intended for researchers, scientists, and professionals involved in drug discovery and formulation.

Physicochemical Properties

The quantitative data for **methylcobalamin hydrate** are summarized below. It is important to note that variations in molecular weight and formula exist across different suppliers, primarily due to the degree of hydration.

Property	Value	Source(s)
Molecular Formula	C ₆₃ H ₉₁ CoN ₁₃ O ₁₄ P·xH ₂ O	[3][4][5][6]
C ₆₃ H ₉₃ CoN ₁₃ O ₁₅ P (for a specific hydrate)	[7]	
Molecular Weight	1344.40 g/mol (as anhydrous)	[3][4][6]
1362.40 g/mol (for a specific hydrate)	[7]	
Appearance	Red to dark red to brown powder or crystals	[3]
Purity	≥ 96% (HPLC)	[3]
97%	[8]	
>98.0% (T)	[6]	
Cobalamin Content	96.904 - 98.882%	[2]
Solubility	Partially soluble in cold and hot water	[8]
DMSO: 100 mg/mL (74.38 mM)	[9]	
Storage Conditions	2 - 8 °C or -20°C	[3][5][8]
CAS Number	288315-09-3	[3][4][5]

Experimental Methodologies

While detailed, step-by-step protocols are proprietary to individual research labs and manufacturers, this section outlines the key experimental frameworks and techniques cited in the study of **methylcobalamin hydrate**.

Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of **methylcobalamin hydrate**, with purities often required to be ≥ 96%.^[3] This technique

separates the compound from any potential impurities, allowing for accurate quantification.

In Vitro Cellular and Molecular Assays

In vitro studies are crucial for elucidating the molecular mechanisms of methylcobalamin. For example, researchers have used C2C12 myoblast cell lines to investigate its effects on muscle cell proliferation and migration.[\[10\]](#) Such studies typically involve:

- Cell Culture: Maintaining C2C12 cells in appropriate growth media.
- Treatment: Exposing the cells to varying concentrations of methylcobalamin.
- Analysis: Using techniques like Western blotting to measure the phosphorylation status of proteins in the Erk1/2 and Akt signaling pathways to determine the compound's effect on these pathways.[\[10\]](#)[\[11\]](#)
- Functional Assays: Conducting cell proliferation assays (e.g., MTT assay) and migration assays (e.g., wound healing or transwell assay) to observe the functional consequences of methylcobalamin treatment.[\[10\]](#)

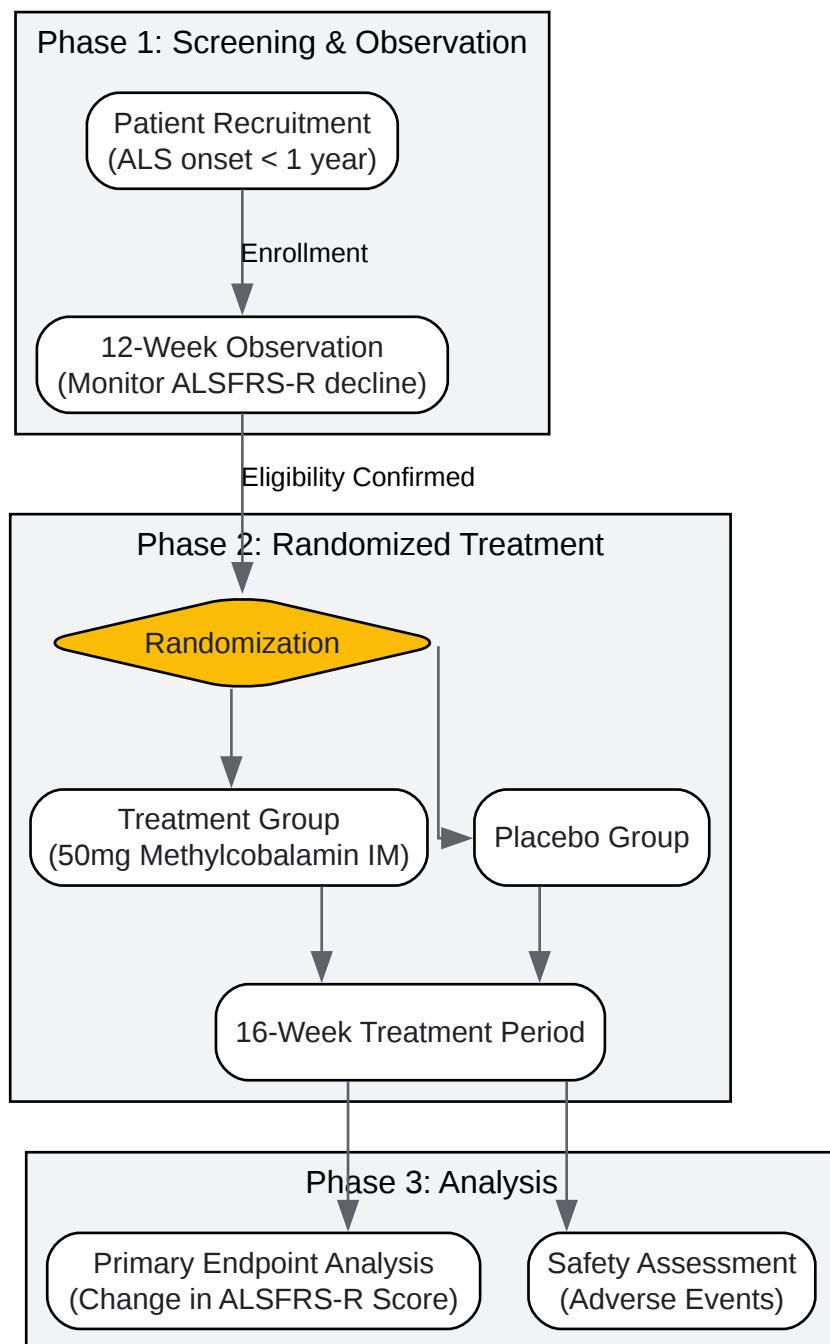
Clinical Trials for Therapeutic Efficacy

Evaluating the therapeutic potential of methylcobalamin, particularly for neurological disorders like Amyotrophic Lateral Sclerosis (ALS), requires rigorous clinical trials.[\[12\]](#) A common design for such trials is the multicenter, placebo-controlled, double-blind, randomized phase 3 trial.[\[12\]](#)

Example Workflow for an ALS Clinical Trial:

- Patient Recruitment: Patients within one year of ALS onset are selected.[\[12\]](#) Specific inclusion criteria are applied, such as a defined rate of disease progression measured by the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R).[\[12\]](#)
- Randomization: Eligible participants are randomly assigned to receive either ultra-high-dose methylcobalamin (e.g., 50 mg via intramuscular injection twice weekly) or a placebo.[\[12\]](#)[\[13\]](#)
- Treatment Period: The double-blind treatment typically lasts for a defined period, such as 16 weeks.[\[12\]](#)

- Primary Endpoint Assessment: The primary outcome is often the change in the ALSFRS-R total score from baseline to the end of the treatment period, comparing the treatment group to the placebo group.[12]
- Safety and Secondary Outcomes: Adverse events are monitored throughout the trial. Secondary outcomes may include changes in muscle strength and respiratory function.[13]



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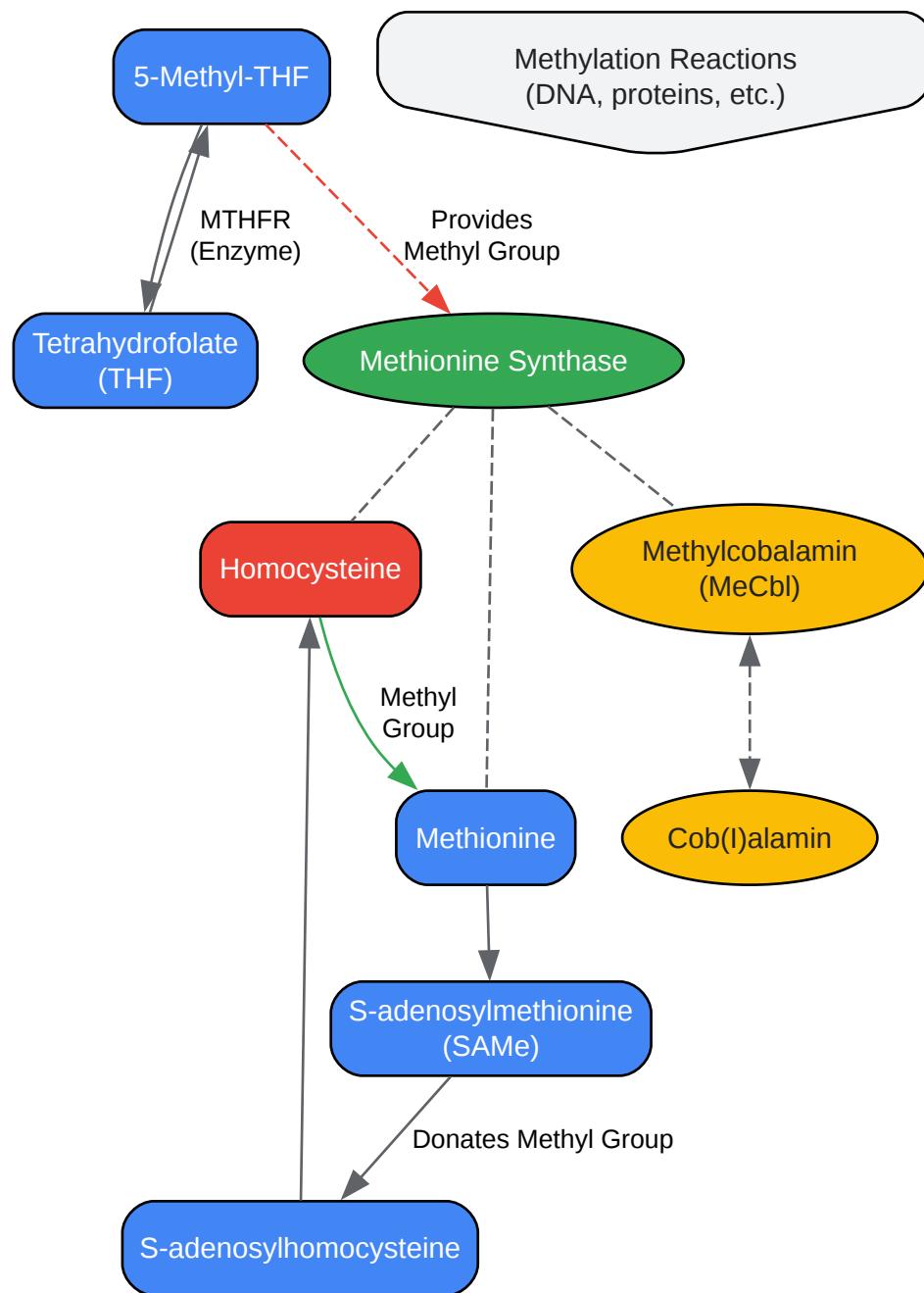
Fig 1. Workflow for a Randomized Clinical Trial of Methylcobalamin in ALS.

Biological Role and Signaling Pathways

Methylcobalamin's primary function is as a coenzyme for methionine synthase, a critical enzyme in the methylation cycle.[\[1\]](#)[\[14\]](#) This cycle is fundamental for DNA synthesis, neurotransmitter metabolism, and maintaining the myelin sheath that protects nerve fibers.[\[15\]](#)

The Methylation Cycle

Methylcobalamin facilitates the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, regenerating the essential amino acid methionine.[\[15\]](#) High levels of homocysteine are associated with neurotoxicity and cardiovascular risk.[\[15\]](#)[\[16\]](#) Methionine is subsequently converted to S-adenosylmethionine (SAMe), the universal methyl donor for numerous biochemical reactions, including DNA and protein methylation.[\[15\]](#)



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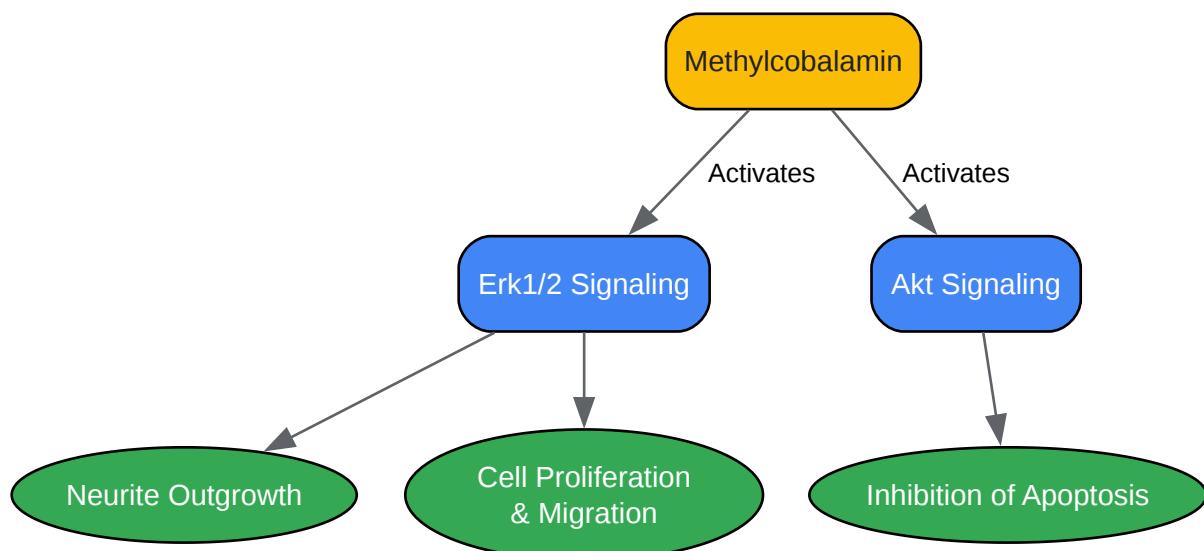
Fig 2. The Role of Methylcobalamin in the Methionine-Homocysteine Cycle.

Neuroprotective Signaling Pathways

Beyond its role in the methylation cycle, methylcobalamin exerts direct neuroprotective effects by modulating key signaling pathways. Studies have shown that it promotes neurite outgrowth

and inhibits apoptosis (programmed cell death) in neurons by activating the Erk1/2 and Akt pathways.[11]

- Erk1/2 Pathway: Activation of this pathway is associated with cell proliferation, differentiation, and survival. Methylcobalamin has been shown to promote the proliferation and migration of myoblasts through this pathway.[10]
- Akt Pathway: This pathway is a central regulator of cell survival, inhibiting apoptotic processes.[11]



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Fig 3. Methylcobalamin's Influence on Neuroprotective Signaling Pathways.

Applications in Drug Development and Research

Methylcobalamin's unique biochemical profile makes it a compound of significant interest for therapeutic development and nutritional science.

Neurological Disorders

- Peripheral Neuropathy: Methylcobalamin is widely used in the treatment of peripheral and diabetic neuropathy.[8][11] It is thought to exert its effects by improving nerve conduction velocity and promoting the regeneration of injured nerves.[17]

- Amyotrophic Lateral Sclerosis (ALS): Ultra-high-dose methylcobalamin has emerged as a promising agent for slowing the progression of ALS.[\[11\]](#) A landmark clinical trial in Japan demonstrated that high-dose injections could significantly slow functional decline in early-stage patients, leading to regulatory approval in that country.[\[1\]](#)[\[12\]](#)[\[13\]](#)
- Other Neurodegenerative Diseases: It is also investigated for its potential role in managing other conditions like Alzheimer's disease.[\[8\]](#)[\[9\]](#)

Hematopoietic Agent

As an active form of vitamin B12, methylcobalamin is essential for the normal production of red blood cells.[\[15\]](#) It is used to prevent and treat pathologies arising from vitamin B12 deficiency, such as pernicious and megaloblastic anemia.[\[2\]](#)[\[8\]](#)[\[15\]](#)

Nutritional Supplementation

Methylcobalamin is considered a superior form of vitamin B12 for nutritional supplements due to its high bioavailability and direct activity without the need for metabolic conversion.[\[3\]](#) It is a crucial supplement for individuals at risk of B12 deficiency, such as the elderly and those on plant-based diets.[\[2\]](#)

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